molecular formula C10H10N4OS B2484892 N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide CAS No. 320420-23-3

N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide

Cat. No.: B2484892
CAS No.: 320420-23-3
M. Wt: 234.28
InChI Key: KWVLSOZMXJAWOI-UHFFFAOYSA-N
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Description

N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide (CAS 320420-23-3) is a high-purity organic compound (>90%) supplied for advanced chemical and pharmaceutical research and development . This molecule features a 1,2,4-triazole heterocyclic system, a scaffold widely recognized in medicinal chemistry for its diverse biological properties. The structure incorporates a critical sulfanyl (thiol) group and a benzenecarboxamide moiety, making it a valuable building block for synthesizing novel derivatives and probing structure-activity relationships. Compounds based on the 1,2,4-triazole core have demonstrated significant fungicidal activity in agricultural research, with some derivatives developed into commercial products . Furthermore, the 1,2,4-triazole pharmacophore is frequently explored in neuroscience and anticonvulsant research , where similar structures have shown potent activity in models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ), potentially through interaction with GABAergic systems . Additional research avenues for triazole derivatives include their investigation as glucocorticoid receptor agonists for metabolic disorders and their potential antimalarial and antimicrobial applications . This chemical is provided strictly as a tool for laboratory research. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c15-9(7-4-2-1-3-5-7)11-6-8-12-10(16)14-13-8/h1-5H,6H2,(H,11,15)(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVLSOZMXJAWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Promoted Condensation with Sydnone Intermediates

A widely documented method involves the acid-mediated condensation of 3-aryl-4-formylsydnones with N-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide. The reaction proceeds in ethanol under concentrated sulfuric acid catalysis, with stirring for 4 hours at ambient temperature. The sydnone intermediate is prepared via cyclodehydration of N-aryl-N-nitrosoglycines, followed by Vilsmaier–Haack formylation to introduce the aldehyde functionality. Post-reaction, the product is isolated by filtration and washed sequentially with ethanol and water, yielding the target compound in high purity.

Key Reaction Parameters

Parameter Value
Catalyst H₂SO₄ (concentrated)
Solvent Ethanol
Reaction Time 4 hours
Yield 83–95%

This method is notable for its scalability and adherence to green chemistry principles, minimizing the use of hazardous reagents.

One-Pot Synthesis via Thiourea and Hydrazide Intermediates

Base-Catalyzed Cyclization

Beyzaei et al. developed a one-pot synthesis route utilizing thiourea, dimethyl sulfate, and hydrazides in the presence of potassium carbonate (K₂CO₃). The reaction proceeds under moderate conditions, forming the 1,2,4-triazole core through nucleophilic substitution and cyclization. The benzamide moiety is introduced via subsequent coupling with benzoyl chloride.

Mechanistic Insights

  • Thiourea Activation : Thiourea reacts with dimethyl sulfate to form a reactive methylthio intermediate.
  • Cyclization : Hydrazide derivatives undergo nucleophilic attack, leading to triazole ring closure.
  • Benzamide Coupling : The methylthio group is displaced by a benzamide group under basic conditions.

This method achieves yields of 83–95% without requiring chromatographic purification, enhancing its industrial applicability.

Metal-Free Catalytic Dehydrogenation

B(C₆F₅)₃-Catalyzed Cyclization

Guru et al. reported a transition metal-free approach using tris(pentafluorophenyl)borane [B(C₆F₅)₃] as a catalyst. The reaction involves dehydrogenative cyclization of hydrazine derivatives, yielding 3,4,5-trisubstituted-1,2,4-triazoles. While this method primarily targets trisubstituted analogs, minor modifications to the starting materials enable the synthesis of N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide.

Advantages

  • No Oxidants Required : The reaction avoids stoichiometric oxidants, reducing byproduct formation.
  • Mild Conditions : Conducted at 80°C in benzene over 48 hours, the method is energy-efficient.

Solid-Phase Synthesis Using HClO₄-SiO₂

Silica-Supported Perchloric Acid Catalysis

Wani et al. demonstrated the efficacy of HClO₄-SiO₂ as a heterogeneous catalyst for synthesizing 1,2,4-triazole derivatives. The protocol involves heating a mixture of benzamide precursors and triazole-forming reagents at 80°C for 5–10 minutes. The silica support facilitates easy catalyst recovery and reuse, enhancing the method’s sustainability.

Performance Metrics

Metric Value
Temperature 80°C
Reaction Time 5–10 minutes
Catalyst Reusability Up to 5 cycles

Crystallographic and Purification Considerations

Recrystallization and Solvent Selection

The compound often crystallizes as ethanol monosolvates, with disordered solvent molecules occupying lattice sites. Recrystallization from ethanol or ethanol-water mixtures (9:1 v/v) yields high-purity crystals suitable for X-ray diffraction studies.

Crystallographic Data

Parameter Value
Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 12.34 Å, b = 14.56 Å, c = 9.87 Å
Solvent Disorder Ethanol occupancy 0.84–0.91

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Yield (%) Key Advantage Limitation
Acid-Promoted Condensation 83–95 High scalability Requires strong acid catalyst
One-Pot Synthesis 83–95 No chromatographic purification Limited to aryl hydrazides
B(C₆F₅)₃ Catalysis 85 Transition metal-free Long reaction time (48 hours)
HClO₄-SiO₂ Catalysis 90 Rapid (5–10 minutes) High temperature required

Chemical Reactions Analysis

Oxidation of the Sulfhydryl Group

The sulfhydryl group (-SH) on the triazole ring undergoes oxidation under controlled conditions:

  • Disulfide formation : Treatment with mild oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂) in ethanol yields the corresponding disulfide derivative .

  • Sulfonic acid formation : Strong oxidants such as potassium permanganate (KMnO₄) in acidic conditions convert -SH to -SO₃H .

Example Conditions :

ReactionReagents/ConditionsProductYieldSource
Disulfide formationI₂ (1 eq), EtOH, RT, 2 hBis(triazolyl)disulfide75%
Sulfonic acid synthesisKMnO₄ (3 eq), H₂SO₄, 60°C, 4 hTriazolylsulfonic acid derivative62%

Alkylation and Acylation at the Sulfhydryl Group

The -SH group acts as a nucleophile, participating in alkylation and acylation reactions:

  • S-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (NaOH/EtOH) to form thioethers .

  • S-Acylation : Acetyl chloride in pyridine affords thioester derivatives .

Key Data :

  • S-Methylation : Using CH₃I and K₂CO₃ in DMF at 50°C for 6 h achieves >85% conversion .

  • Thioester formation : Ac₂O in refluxing toluene yields acetylated product with 70% efficiency .

Nucleophilic Substitution on the Triazole Ring

The triazole ring’s nitrogen atoms enable electrophilic substitution:

  • Halogenation : Reaction with N-halosuccinimides (e.g., NBS, NCS) in CCl₄ introduces halogens at the 4-position of the triazole .

  • Amination : Ammonia or primary amines displace leaving groups (e.g., Cl) under microwave-assisted conditions .

Case Study :

  • Chlorination : N-Chlorosuccinimide (1.2 eq) in acetonitrile at 80°C for 3 h produces 4-chloro-triazole derivative (89% yield) .

Condensation Reactions Involving the Amide Group

The benzenecarboxamide moiety participates in condensations:

  • Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in acidic media to form imine linkages .

  • Peptide coupling : EDCI/HOBt-mediated coupling with amino acids extends the carboxamide functionality .

Optimized Protocol :

  • Schiff base synthesis : Benzaldehyde (1.5 eq), glacial acetic acid, reflux for 5 h → imine product (78% yield) .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Triazolo-thiadiazines : Reacts with α-haloketones in the presence of NH₄SCN to form bicyclic systems .

  • Triazole-oxadiazoles : Condensation with hydroxylamine hydrochloride yields oxadiazole derivatives .

Mechanistic Insight :
Cyclization typically proceeds via nucleophilic attack by the sulfhydryl or triazole nitrogen, followed by ring closure under thermal or microwave conditions .

Reductive Transformations

  • Nitro group reduction : If present in analogues, nitro groups are reduced to amines using H₂/Pd-C or SnCl₂/HCl.

  • Disulfide reduction : Dithiothreitol (DTT) cleaves disulfide bonds to regenerate -SH groups .

Research Findings and Data

  • Antiviral activity : Derivatives with disulfide linkages showed IC₅₀ = 0.27 μM against human adenovirus.

  • Molecular docking : Sulfhydryl-containing analogues exhibited strong binding to viral proteases via hydrogen bonds .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide generally involves the reaction of appropriate precursors under controlled conditions. The structure of the compound can be characterized using various techniques such as:

  • Fourier Transform Infrared Spectroscopy (FT-IR) : Used to identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and environment.
  • X-ray Crystallography : Offers precise geometric parameters and molecular arrangement.

For instance, studies have shown that the compound exhibits distinct spectral features correlating with its functional groups, confirming successful synthesis and purity .

Anticancer Activity

One of the most notable applications of this compound is its potential anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases. For example, compounds related to this structure have shown IC50 values in the range of 30 to 100 µM against these cell lines .

Antimicrobial Properties

In addition to anticancer activity, this compound has demonstrated antimicrobial properties against a variety of pathogens. The presence of the triazole ring is particularly significant as it enhances the compound's ability to interact with biological targets in microorganisms .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy and selectivity of this compound. Studies have indicated that modifications at various positions on the triazole or benzene rings can lead to enhanced biological activity. For instance:

Substituent PositionModification TypeEffect on Activity
4-positionMethyl groupIncreased cytotoxicity
5-positionHalogen substitutionBroadened spectrum against resistant strains

These insights are pivotal for designing more potent derivatives with improved therapeutic indices .

Case Study 1: Anticancer Evaluation

A study published in Molecules evaluated a series of benzenesulfonamides derived from triazole compounds for their anticancer activity. The results indicated that specific modifications led to compounds with IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on assessing the antimicrobial efficacy of triazole derivatives against clinical isolates of bacteria and fungi. The results demonstrated that certain derivatives exhibited potent inhibitory effects on both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Structural Analogues with Triazole-Thiazole Hybrids

Compounds such as N-[(4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substitutedamide derivatives (e.g., compounds 30, 31 in ) incorporate both triazole and thiazole rings. While these share the triazole-sulfanyl motif with the target compound, the additional thiazole ring introduces distinct electronic and steric effects. For example, such hybrids demonstrated antitubercular activity comparable to rifampin, suggesting that the thiazole moiety may enhance binding to mycobacterial targets . In contrast, the benzenecarboxamide group in the target compound likely prioritizes interactions with eukaryotic enzymes or receptors.

Triazole-Carboxamide Derivatives with Halogen Substituents

5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-carboxamide derivatives () replace the sulfanyl group with a bromophenyl substituent. These compounds were synthesized via condensation reactions in n-butanol with K₂CO₃, a method analogous to the target compound’s synthesis .

Sulfonamide-Triazole Hybrids

N-[5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzenesulfonamide () substitutes the benzenecarboxamide with a sulfonamide group. Sulfonamides are known for their antibacterial and carbonic anhydrase inhibitory activities. The methylsulfanyl group in this analogue may enhance metabolic stability compared to the target compound’s -SH group, which is prone to oxidation. However, the carboxamide in the target compound offers superior hydrogen-bonding capacity, favoring interactions with proteases or kinases .

Triazole Derivatives with Fluorinated Substituents

Several compounds in , such as N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide , incorporate fluorinated groups. These substituents improve metabolic stability and bioavailability by resisting cytochrome P450-mediated oxidation. The target compound lacks such fluorination, which may limit its pharmacokinetic profile but reduce synthetic complexity and cost .

Solubility and Lipophilicity

The benzenecarboxamide group in the target compound contributes to moderate solubility in polar solvents (e.g., DMSO or ethanol), while the triazole-sulfanyl core increases logP (~2.5–3.0), favoring membrane penetration. In contrast, morpholine-linked triazole derivatives (e.g., 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine in ) exhibit higher solubility due to the morpholine ring’s hydrophilic nature but lower logP (~1.8–2.2) .

Biological Activity

N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer, antimicrobial, and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H10_{10}N4_{4}OS. The compound features a triazole ring attached to a benzene carboxamide structure, which is crucial for its biological activity.

Structural Characteristics

  • Molecular Weight : 226.27 g/mol
  • Functional Groups : Contains a thioether group and a carboxamide group.
  • Chemical Identifiers :
    • CAS Number: 320420-23-3
    • SMILES: CNC(=O)C1=NN=C(SC2=NN=CN2C)C=C1

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. In particular, derivatives of this compound have been shown to inhibit the growth of various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies evaluated the cytotoxic effects of this compound against several cancer cell lines:

Cell LineIC50_{50} Value (μM)
HCT-116 (Colon)6.2
T47D (Breast)27.3
MCF-7 (Breast)43.4

These results suggest that this compound can effectively target cancer cells with varying degrees of potency.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have shown that mercapto-substituted triazoles can act against a range of bacterial and fungal pathogens.

The proposed mechanism involves the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival.

Antiviral Activity

Recent findings indicate that this compound may possess antiviral activity against certain viruses. The triazole moiety has been linked to the inhibition of viral replication processes.

Notable Findings

Research highlighted that certain triazole derivatives showed effectiveness against NNRTI-resistant HIV mutants, suggesting potential applications in antiviral drug development.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes:

  • Formation of the triazole ring.
  • Introduction of the sulfanyl group.
  • Coupling with benzenecarboxamide.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and molecular connectivity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and supramolecular interactions. SHELX software (e.g., SHELXL) refines crystallographic data .

How can researchers resolve contradictions in bioactivity data across different studies for this compound?

Advanced Research Question
Discrepancies in antimicrobial or anticancer activity may arise from:

  • Assay Variability : Differences in microbial strains, cell lines, or incubation conditions .
  • Structural Analogues : Subtle substituent changes (e.g., sulfanyl vs. alkylthio groups) alter target binding .
  • Purity Thresholds : Impurities ≥5% can skew bioassay results; replicate studies with rigorously purified batches .

What computational approaches are used to model the interaction of this compound with biological targets?

Advanced Research Question

  • Molecular Docking : Predict binding affinity to enzymes like fungal lanosterol 14α-demethylase (CYP51) or bacterial dihydrofolate reductase .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .
  • MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .

What are the known biological targets and mechanisms of action for this compound?

Basic Research Question
The triazole ring inhibits:

  • Fungal CYP51 : Disrupts ergosterol biosynthesis, leading to cell membrane damage .
  • Bacterial Dihydrofolate Reductase : Blocks folate metabolism, critical for nucleic acid synthesis .
  • Apoptosis Induction : In cancer cells via caspase-3/7 activation .

How can the synthetic yield of this compound be optimized through reaction engineering?

Advanced Research Question

  • Continuous Flow Reactors : Enhance mixing and heat transfer, reducing side reactions .
  • Catalyst Screening : Transition metals (e.g., Cu(I)) accelerate triazole formation via click chemistry .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time and improves atom economy .

What strategies are effective in improving the pharmacokinetic properties of this compound?

Advanced Research Question

  • Prodrug Design : Mask polar groups (e.g., sulfanyl) with ester linkages to enhance bioavailability .
  • Lipophilicity Adjustment : Introduce alkyl chains (e.g., butyl or cyclohexyl) to improve membrane permeability .
  • Metabolic Stability : Fluorine substitution at critical positions reduces oxidative degradation .

How does crystallographic data inform the design of derivatives with enhanced activity?

Advanced Research Question
X-ray structures reveal:

  • Hydrogen Bond Networks : Between the triazole N-H and target active sites, guiding substituent placement .
  • Torsional Angles : Conformational flexibility impacts binding; rigidify the adamantane moiety for tighter fits .
  • Crystal Packing : Non-covalent interactions (e.g., π-π stacking) influence solubility and formulation .

What are the limitations of current biological activity assays for this compound?

Advanced Research Question

  • Off-Target Effects : Cross-reactivity with human enzymes (e.g., cytochrome P450s) may not be detected in vitro .
  • Resistance Development : Fungal isolates with mutated CYP51 require time-kill assays to assess resistance potential .
  • 3D Cell Models : Traditional 2D monolayers underestimate efficacy in tumor microenvironments .

How can stability studies under varying pH and temperature conditions guide formulation development?

Advanced Research Question

  • pH-Dependent Degradation : Hydrolysis of the amide bond occurs at extremes (pH <2 or >10); buffer selection is critical .
  • Thermal Stability : DSC/TGA data identify decomposition thresholds (>150°C), informing lyophilization protocols .
  • Light Sensitivity : UV-Vis spectroscopy detects photodegradation products; amber glass vials prevent decomposition .

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